molecular formula C16H21NO2 B042579 Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 50370-54-2

Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B042579
CAS No.: 50370-54-2
M. Wt: 259.34 g/mol
InChI Key: OMBOXYLBBHNWHL-GBJTYRQASA-N
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Description

Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is notable for its stereochemistry, which includes multiple chiral centers, making it an interesting subject for studies in stereochemistry and chiral synthesis. It is structurally related to tropane alkaloids, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the azabicyclo moiety: This step often involves the use of nitrogen-containing reagents to introduce the azabicyclo structure.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound for studying stereochemistry and chiral synthesis.

    Biology: Investigated for its potential interactions with biological receptors, particularly in the nervous system.

    Medicine: Explored for its pharmacological properties, including potential analgesic and stimulant effects.

    Industry: Utilized in the synthesis of more complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the nervous system. Its bicyclic structure allows it to fit into receptor sites, potentially modulating their activity. The exact pathways involved can vary depending on the specific biological context, but it often involves the modulation of neurotransmitter release and uptake.

Comparison with Similar Compounds

    Cocaine: Structurally similar, with a similar bicyclic core and ester functional group.

    Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.

    Scopolamine: Similar bicyclic structure with different pharmacological properties.

Uniqueness: Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs. Its precise configuration allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOXYLBBHNWHL-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434992
Record name AG-F-69360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50370-54-2
Record name AG-F-69360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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